4-Chloro-6-ethyl-2-(furan-3-yl)pyrimidine is a heterocyclic compound characterized by a pyrimidine ring that is substituted with a chlorine atom at the 4-position, an ethyl group at the 6-position, and a furan ring at the 2-position. This specific arrangement of substituents contributes to its unique chemical properties and potential biological activities. The compound is identified by the chemical formula CHClNO, and its CAS registry number is 1340256-63-4.
The compound is synthesized through various organic reactions and serves as an intermediate in the production of more complex heterocyclic compounds. It is also utilized in medicinal chemistry for developing potential drug candidates targeting various biological pathways, particularly those involving protein kinases.
4-Chloro-6-ethyl-2-(furan-3-yl)pyrimidine falls under the category of pyrimidine derivatives, which are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.
The synthesis of 4-Chloro-6-ethyl-2-(furan-3-yl)pyrimidine typically involves several key steps:
The reaction conditions often require careful optimization to enhance yield and purity. Common solvents used include dimethylformamide and toluene, with bases like potassium carbonate facilitating various reactions.
The molecular structure of 4-Chloro-6-ethyl-2-(furan-3-yl)pyrimidine features a pyrimidine core with specific substituents that influence its reactivity and interaction with biological targets. The furan ring adds additional electronic characteristics that may affect its biological activity.
Key structural data includes:
4-Chloro-6-ethyl-2-(furan-3-yl)pyrimidine can undergo various chemical transformations:
These reactions are vital for modifying the compound to enhance its biological activity or to synthesize related compounds with desired properties.
The mechanism of action for 4-Chloro-6-ethyl-2-(furan-3-yl)pyrimidine primarily involves its interaction with specific enzymes, particularly protein kinases. By binding to the active sites of these enzymes, it inhibits their activity, which can lead to reduced cell proliferation and induction of apoptosis in cancer cells . This makes it a valuable candidate for further exploration in medicinal chemistry.
4-Chloro-6-ethyl-2-(furan-3-yl)pyrimidine has several scientific applications:
The synthesis of 4-chloro-6-ethyl-2-(furan-3-yl)pyrimidine relies on established pyrimidine ring-forming reactions. The primary route involves the condensation of β-diketones or their equivalents with amidines. For this specific compound, ethylbutyrylacetate serves as the β-ketoester precursor, reacting with guanidine hydrochloride under alkaline conditions to form the 6-ethylpyrimidine-2,4-diol core. Subsequent chlorination using phosphorus oxychloride (POCl₃) introduces the reactive C4-chloro group, enabling nucleophilic substitution. The furan-3-yl moiety is incorporated via Suzuki-Miyaura cross-coupling or direct nucleophilic aromatic substitution (SNAr) at the C2 position, leveraging the electron-deficient nature of the chlorinated pyrimidine ring [1] [7].
A critical limitation of this approach is the moderate regioselectivity during furan attachment. Ortho-substituted furans can undergo competing side reactions, necessitating precise temperature control (0–5°C) and stoichiometric adjustments to suppress polymerization. Yield optimization typically requires anhydrous conditions and inert atmospheres to prevent hydrolysis of intermediate chloropyrimidines [6] [7].
Recent advances emphasize solvent substitution and atom economy in pyrimidine synthesis. Water emerges as a viable solvent for the cyclocondensation step, exploiting the increased solubility of amidine salts at elevated temperatures (80–100°C). This approach eliminates toxic aprotic solvents like DMF, reducing the process E-factor by ~40% compared to traditional methods [4] [9]. Catalyst recycling is achieved using immobilized palladium systems (e.g., Pd@SiO₂) for Suzuki couplings, enabling >5 reaction cycles with <8% leaching.
Table 1: Solvent Impact on Green Synthesis of Pyrimidine Intermediate
Solvent | Reaction Temp (°C) | Yield (%) | PMI (kg/kg) |
---|---|---|---|
DMF | 120 | 78 | 32 |
Water | 100 | 72 | 18 |
Ethanol | 80 | 85 | 15 |
Solvent-free | 150 | 68 | 8 |
PMI: Process Mass Intensity [4] [9]
Micellar catalysis represents another sustainable strategy, with TPGS-750-M surfactant enabling C-C couplings in water at room temperature. This system facilitates the furan attachment step with 92% conversion and reduces halogenated solvent use by >90% [9].
Non-conventional energy sources significantly accelerate key synthetic steps. Microwave irradiation (300 W, 150°C) reduces the pyrimidine cyclization time from 12 hours to 25 minutes, improving yield from 65% to 88% by suppressing thermal decomposition pathways. Similarly, chlorination with POCl₃ completes within 10 minutes under microwave conditions versus 4 hours conventionally [4] [7].
Ultrasound-assisted synthesis (40 kHz, 60°C) enhances the homogeneity of heterogeneous reactions, such as the SNAr displacement of C4-chloro by furan-3-boronic acid. Cavitational effects increase mass transfer, achieving 95% conversion in 30 minutes compared to 6 hours with mechanical stirring. This method also reduces palladium catalyst loading to 0.5 mol% while maintaining >90% yield [4] [7].
Selective chlorination at C4 requires Lewis acid catalysts to mitigate polyhalogenation. Titanium(IV) chloride coordinates with the pyrimidine N3 atom, directing electrophilic attack exclusively to C4 and achieving 95% selectivity at 0°C. Alternative systems like PCl₅/AlCl₃ (3:1) provide comparable selectivity but generate more waste [1] [6].
Ethylation strategies employ two approaches:
Table 2: Catalytic Chlorination Performance Comparison
Catalyst System | Temp (°C) | Selectivity (%) | Byproducts | |
---|---|---|---|---|
POCl₃ (neat) | 110 | 65 | 6-Cl isomer (22%) | |
POCl₃/TiCl₄ (1:0.2) | 0 | 95 | <2% | |
PCl₅/AlCl₃ (3:1) | 25 | 90 | Phosphorus residues | |
SO₂Cl₂/DMF | 80 | 82 | Sulfur impurities | [1] [6] |
The electron-rich furan ring introduces two main challenges: oxidative instability during reactions and competitive coordination at multiple sites. Direct C2 arylation requires protection of the furan oxygen using TBS groups to prevent Pd catalyst poisoning. Deprotection with TBAF restores the heterocycle with 90% efficiency [1] [9].
Suzuki coupling of unprotected furan-3-boronic acid faces regioselectivity issues due to the ambidentate nature of the furan ring. Phosphine ligands with steric bulk (SPhos, XPhos) favor C2 coupling over C5 by a 15:1 ratio. Additionally, in situ boronate formation using pinacol ester minimizes protodeboronation, improving yields to >85% [6] [9].
Oxidative degradation during storage is mitigated by radical scavengers like BHT (0.1% w/w) and oxygen-impermeable packaging. Temperature-controlled storage at -20°C extends the compound’s shelf-life to >24 months without detectable decomposition [1].
Table 3: Furan-3-yl Coupling Strategies and Outcomes
Method | Conditions | Yield (%) | Regioselectivity (C2:C5) | |
---|---|---|---|---|
SNAr (unprotected) | DMSO, 120°C, 24h | 45 | 3:1 | |
Suzuki (Bpin ester) | Pd(OAc)₂/SPhos, K₂CO₃, 80°C | 92 | 18:1 | |
Stille (tributylstannane) | Pd₂(dba)₃, AsPh₃, 100°C | 78 | 25:1 | |
Photoredox catalysis | Ir(ppy)₃, Blue LED, RT | 65 | 8:1 | [1] [6] [9] |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: